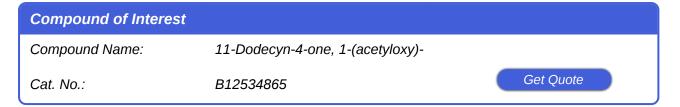


Structural Elucidation of 11-Dodecyn-4-one, 1-(acetyloxy)-: A Comparative Spectroscopic Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for the structural elucidation of **11-Dodecyn-4-one**, **1-(acetyloxy)-**, a polyfunctional long-chain molecule. Due to the limited availability of public data for this specific compound, this guide will draw comparisons with analogous monofunctional and bifunctional molecules to predict and interpret its spectroscopic data. The methodologies and data presented herein serve as a robust framework for researchers engaged in the characterization of complex organic molecules.

Predicted Spectroscopic Data Summary

The following tables summarize the expected quantitative data for **11-Dodecyn-4-one**, **1- (acetyloxy)-** based on the characteristic spectroscopic features of its constituent functional groups: a terminal alkyne, a ketone, and an acetate ester. For comparative purposes, data for representative long-chain alkynes, ketones, and esters are also provided.

Table 1: Predicted ¹H NMR Data Comparison



Compound	Functional Group	Chemical Shift (δ, ppm)	Multiplicity	Integration
11-Dodecyn-4- one, 1- (acetyloxy)-	Acetyl CH₃	~2.05	Singlet	ЗН
Methylene (adjacent to acetate)	~4.10	Triplet	2H	
Methylene (α to ketone)	~2.75	Triplet	2H	
Methylene (α to ketone)	~2.45	Triplet	2H	
Alkynyl H	~1.90	Triplet	1H	
Other Methylene groups	1.2-1.7	Multiplet	12H	
1-Dodecyne	Alkynyl H	~1.90	Triplet	1H
Propargyl CH2	~2.15	Triplet of triplets	2H	
2-Dodecanone	Methyl (adjacent to C=O)	~2.10	Singlet	ЗН
Methylene (α to C=O)	~2.40	Triplet	2H	
Dodecyl Acetate	Acetyl CH₃	~2.05	Singlet	3H
Methylene (adjacent to O)	~4.05	Triplet	2H	

Table 2: Predicted ¹³C NMR Data Comparison



Compound	Functional Group Carbon	Chemical Shift (δ, ppm)
11-Dodecyn-4-one, 1- (acetyloxy)-	Ketone C=O	~208
Ester C=O	~171	
Acetyl CH₃	~21	_
Methylene (adjacent to acetate)	~64	_
Methylene (α to ketone)	~42	_
Methylene (α to ketone)	~30	_
Alkynyl C (terminal)	~68	_
Alkynyl C	~84	_
Other Methylene groups	22-35	_
1-Dodecyne	Alkynyl C (terminal)	~68
Alkynyl C	~84	
2-Dodecanone	Ketone C=O	~209
Methyl (adjacent to C=O)	~30	
Dodecyl Acetate	Ester C=O	~171
Acetyl CH₃	~21	
Methylene (adjacent to O)	~65	_

Table 3: Predicted Key IR Absorption Frequencies



Compound	Functional Group	Absorption Frequency (cm ⁻¹)	Intensity
11-Dodecyn-4-one, 1- (acetyloxy)-	C≡C-H Stretch	~3300	Strong, Sharp
C-H Stretch (alkane)	2850-2960	Strong	
C≡C Stretch	2100-2260	Weak to Medium	
Ketone C=O Stretch	~1715	Strong	
Ester C=O Stretch	~1740	Strong	_
C-O Stretch (ester)	1000-1300	Strong	
1-Dodecyne	C≡C-H Stretch	~3300[1][2]	Strong, Sharp
C≡C Stretch	2100-2260[1][2][3]	Weak	
2-Dodecanone	C=O Stretch	~1715[3]	Strong
Dodecyl Acetate	C=O Stretch	~1740[1]	Strong
C-O Stretch	1000-1300[1]	Strong	

Table 4: Predicted Mass Spectrometry Fragmentation



Compound	Key Fragments (m/z)	Interpretation
11-Dodecyn-4-one, 1- (acetyloxy)-	M-43 (M-CH₃CO)	Loss of acetyl group
M-60 (M-CH₃COOH)	Loss of acetic acid	
McLafferty rearrangement fragments	Characteristic of ketones and esters	
Propargyl cleavage fragments	Characteristic of terminal alkynes	
Dodecyl Acetate	M-60 (M-CH₃COOH)[4]	Loss of acetic acid
43 (CH₃CO ⁺)	Acetyl cation	
2-Dodecanone	McLafferty rearrangement fragments	α-cleavage and McLafferty rearrangement

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H and ¹³C NMR:
 - Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
 - Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.



 Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.[1][2][3][5]

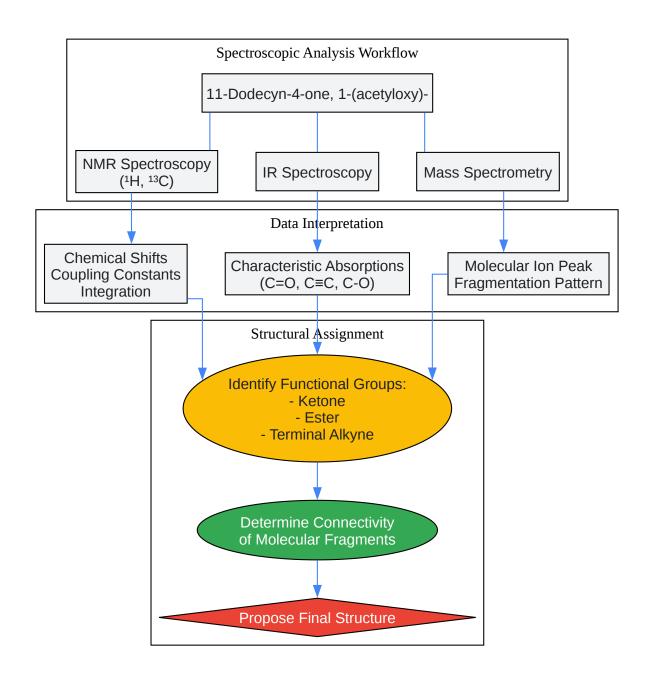
2.3 Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- Fragmentation Analysis: Analyze the fragmentation pattern to deduce the structure of the molecule.[4][6][7]

Visualizing the Elucidation Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the structural elucidation of **11-Dodecyn-4-one**, **1-(acetyloxy)-**.

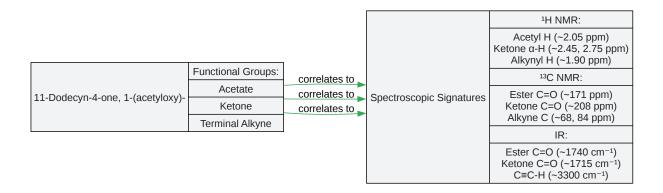




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Caption: Workflow for Spectroscopic Structural Elucidation.





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Caption: Correlation of Functional Groups to Spectroscopic Signals.

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